4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline is a complex organic compound that features a thiophene ring substituted with an ethyl group at the 5-position and an aniline moiety substituted with two 4-methylphenyl groups
Preparation Methods
The synthesis of 4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Ethyl Group: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the ethyl group at the 5-position.
Formation of Aniline Derivative: The aniline derivative is synthesized by reacting 4-methylphenylamine with appropriate reagents to introduce the bis(4-methylphenyl) groups.
Coupling Reaction: Finally, the thiophene and aniline derivatives are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Chemical Reactions Analysis
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Coupling Reactions: The compound can participate in further Suzuki-Miyaura cross-coupling reactions to form more complex structures.
Scientific Research Applications
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: It can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline can be compared with other thiophene derivatives and aniline-based compounds:
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure but differ in their alkyl substituents, leading to variations in their chemical and biological properties.
Aniline Derivatives: Compounds such as N,N-dimethylaniline and N,N-bis(4-methoxyphenyl)aniline share structural similarities but differ in their substituents, affecting their reactivity and applications.
Properties
CAS No. |
189346-07-4 |
---|---|
Molecular Formula |
C26H25NS |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(5-ethylthiophen-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C26H25NS/c1-4-25-17-18-26(28-25)21-9-15-24(16-10-21)27(22-11-5-19(2)6-12-22)23-13-7-20(3)8-14-23/h5-18H,4H2,1-3H3 |
InChI Key |
IDXNPNGJFKXVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.